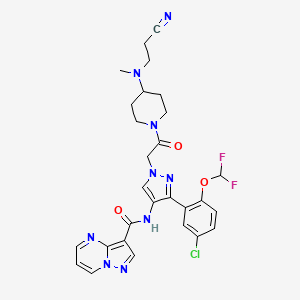

iJak-381

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-[4-[2-cyanoethyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClF2N9O3/c1-37(10-2-8-32)19-6-12-38(13-7-19)24(41)17-39-16-22(35-27(42)21-15-34-40-11-3-9-33-26(21)40)25(36-39)20-14-18(29)4-5-23(20)43-28(30)31/h3-5,9,11,14-16,19,28H,2,6-7,10,12-13,17H2,1H3,(H,35,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNFPSJJBYFVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C1CCN(CC1)C(=O)CN2C=C(C(=N2)C3=C(C=CC(=C3)Cl)OC(F)F)NC(=O)C4=C5N=CC=CN5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClF2N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on iJak-381 and its Modulation of IL-13/STAT6 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma, a chronic inflammatory airway disease, is often driven by type 2 cytokines, including interleukin-13 (IL-13). The binding of IL-13 to its receptor activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, with STAT6 playing a pivotal role in mediating the downstream inflammatory cascade. Consequently, inhibiting this pathway presents a promising therapeutic strategy for asthma. This technical guide provides a comprehensive overview of iJak-381, a novel, inhalable, and lung-restricted JAK1 inhibitor. We will delve into its mechanism of action, focusing on its targeted disruption of the IL-13/STAT6 signaling axis. This document will present a compilation of the key preclinical data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows.

Introduction: The IL-13/STAT6 Signaling Pathway in Asthma

Interleukin-13 is a key cytokine implicated in the pathogenesis of allergic asthma.[1] Its signaling is initiated by binding to the IL-4 receptor alpha (IL-4Rα) and IL-13 receptor alpha 1 (IL-13Rα1) complex on the surface of target cells, such as bronchial smooth muscle cells.[2] This receptor engagement leads to the recruitment and activation of Janus kinases, primarily JAK1.[2] Activated JAK1 then phosphorylates specific tyrosine residues on the receptor complex, creating docking sites for the transcription factor STAT6.[2] Recruited STAT6 is subsequently phosphorylated by JAK1, leading to its dimerization, translocation to the nucleus, and binding to the promoters of IL-13-responsive genes. This transcriptional activation drives many of the hallmark features of asthma, including airway hyperresponsiveness, mucus production, and eosinophilic inflammation.[1]

Given the central role of JAK1 in mediating the effects of IL-13 and other pro-inflammatory cytokines, its inhibition represents a targeted approach to disrupt this pathogenic signaling cascade.

This compound: A Lung-Restricted JAK1 Inhibitor

This compound is a small molecule inhibitor specifically designed by Genentech for local administration to the lungs via inhalation.[1][3] This lung-restricted approach aims to maximize therapeutic efficacy within the target organ while minimizing systemic exposure and potential off-target effects often associated with oral JAK inhibitors.[3][4] Preclinical studies have demonstrated that this compound effectively suppresses lung inflammation in rodent models of asthma without affecting systemic JAK1 activity.[1]

Mechanism of Action

This compound functions as a potent and selective inhibitor of JAK1. By binding to the ATP-binding site of JAK1, it prevents the phosphorylation and activation of STAT6 in response to IL-13 stimulation.[1] This targeted inhibition effectively blocks the downstream signaling cascade, thereby mitigating the pro-inflammatory effects of IL-13 in the airways.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) at 1mM ATP |

| JAK1 | 8.52 |

| JAK2 | 53.4 |

| JAK3 | 5998 |

| TYK2 | 240 |

| Data from GlpBio.[5] |

Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Mouse Model of Asthma

| Treatment Group | Dose (mg/kg, inhaled) | Total BAL Cells (cells/mL) | Eosinophils (cells/mL) |

| Vehicle | - | Data not available | Data not available |

| This compound | 10.7 | Reduced | Reduced |

| Qualitative data from GlpBio indicates a reduction in total BAL cells and eosinophils at the specified dose.[5] Specific cell counts were not provided in the available search results. |

Table 3: Pharmacodynamic Effect of this compound on STAT6 Phosphorylation

| Assay | Stimulus | Effect of this compound |

| Western Blot | IL-13 | Inhibition of pSTAT6 |

| This compound was shown to inhibit the induction of phosphorylated STAT6 (pSTAT6) in preclinical models.[5] |

Signaling Pathways and Experimental Workflows

IL-13/STAT6 Signaling Pathway

Caption: IL-13/STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing this compound Efficacy in an Asthma Model

Caption: Workflow for evaluating this compound in a preclinical asthma model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on the IL-13/STAT6 signaling pathway.

Western Blot for Phosphorylated STAT6 (pSTAT6)

Objective: To determine the effect of this compound on IL-13-induced STAT6 phosphorylation in lung tissue or relevant cell lines.

Materials:

-

Lung tissue homogenates or cell lysates

-

RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-STAT6 (Tyr641)

-

Primary antibody: Rabbit or mouse anti-total STAT6

-

Primary antibody: Mouse anti-β-actin (or other loading control)

-

HRP-conjugated anti-rabbit or anti-mouse secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., CCD camera-based imager)

Protocol:

-

Sample Preparation: Homogenize lung tissue or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Loading: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT6 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT6 and a loading control like β-actin.

STAT6 Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of STAT6 in response to IL-13 stimulation and its inhibition by this compound in a cell-based assay.

Materials:

-

A suitable cell line (e.g., HEK293T or A549)

-

STAT6 luciferase reporter construct (containing STAT6 response elements upstream of a luciferase gene)

-

Transfection reagent

-

Cell culture medium and supplements

-

Recombinant human IL-13

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Transfection: Transfect the cells with the STAT6 luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a Renilla luciferase construct can be used for normalization.

-

Incubation: Allow the cells to express the reporter gene for 24-48 hours.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a predetermined optimal concentration of IL-13. Include appropriate controls (unstimulated, vehicle-treated).

-

Incubation: Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly (and Renilla, if applicable) luciferase activity using a luminometer and the appropriate luciferase assay reagent.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if used). Calculate the percentage of inhibition of STAT6 activity by this compound compared to the IL-13-stimulated control.

Conclusion

This compound represents a promising, targeted therapeutic for asthma through its potent and lung-restricted inhibition of JAK1. By effectively blocking the IL-13/STAT6 signaling pathway, this compound has demonstrated the potential to reduce the key inflammatory processes that drive asthma pathogenesis in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of inhaled JAK inhibitors for respiratory diseases. Further clinical evaluation is warranted to establish the therapeutic benefit and safety profile of this compound in human subjects.[3]

References

- 1. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. international-biopharma.com [international-biopharma.com]

- 3. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

GDC-0214: A Technical Overview of its Biological Activity as a Selective JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

GDC-0214 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines. Developed for the inhaled treatment of asthma, GDC-0214 targets the underlying inflammation in the airways with the potential for reduced systemic side effects. This technical guide provides a comprehensive overview of the biological activity of GDC-0214, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Mechanism of Action

GDC-0214 exerts its therapeutic effect by inhibiting the JAK1 enzyme. JAK1 is a key component of the JAK-STAT signaling pathway, which is utilized by many cytokines implicated in the pathophysiology of asthma, including interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP).[1] By blocking JAK1, GDC-0214 effectively dampens the downstream signaling cascades of these cytokines, leading to a reduction in airway inflammation.

Signaling Pathway Inhibition

The binding of inflammatory cytokines to their receptors on the cell surface leads to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses. GDC-0214's inhibition of JAK1 interrupts this critical phosphorylation step.

Quantitative Pharmacological Data

The potency and selectivity of GDC-0214 have been characterized in various assays. The following tables summarize the key quantitative data available for GDC-0214.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Fold Selectivity vs. JAK1 |

| JAK1 Ki | 0.40 nM | - |

| JAK2 Ki | 0.92 nM | 2.3-fold |

| JAK3 Ki | 8.0 nM | 20-fold |

| Tyk2 Ki | 1.2 nM | 3-fold |

| JAK1 IC50 | 17 nM | - |

Biochemical Ki values were determined in enzyme assays. The IC50 value for JAK1 was determined in a cell-based assay measuring IL-13-induced STAT6 phosphorylation.[2]

Table 2: Phase I Clinical Trial Data in Mild Asthmatics

| Dose | Placebo-Corrected Reduction in FeNO (Day 14) | 95% Confidence Interval |

| 15 mg once daily | -23% | -37.3% to -9% |

| 15 mg twice daily | -42% | -57% to -27.4% |

FeNO (Fractional exhaled Nitric Oxide) is a biomarker of airway inflammation.[3][4][5]

Experimental Protocols

Detailed experimental protocols for the characterization of GDC-0214 have not been fully published. However, based on standard industry practices and methodologies reported for similar JAK inhibitors, the following represents likely protocols for the key experiments.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay determines the inhibitory activity of a compound against a purified enzyme.

-

Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are obtained. A suitable peptide substrate and ATP are prepared in an assay buffer.

-

Compound Dilution : GDC-0214 is serially diluted to a range of concentrations.

-

Assay Reaction : The JAK enzyme, peptide substrate, and ATP are incubated with the various concentrations of GDC-0214.

-

Detection : The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

-

Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are then determined from the IC50 values.

Cell-Based STAT Phosphorylation Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

-

Cell Culture : A human cell line expressing the relevant cytokine receptors (e.g., primary human T cells or a suitable cell line) is cultured.

-

Compound Treatment : Cells are pre-incubated with various concentrations of GDC-0214.

-

Cytokine Stimulation : The cells are stimulated with a specific cytokine (e.g., IL-13) to induce STAT phosphorylation.

-

Cell Lysis and Staining : Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., phospho-STAT6).

-

Flow Cytometry Analysis : The level of STAT phosphorylation is quantified by flow cytometry.

-

Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the concentration of GDC-0214.

In Vivo Rat Model of Asthma (Representative Protocol)

Animal models are used to assess the efficacy of a drug candidate in a living organism.

-

Sensitization : Rats are sensitized to an allergen, commonly ovalbumin (OVA), typically through intraperitoneal injections of OVA mixed with an adjuvant like alum.

-

Challenge : After a period of sensitization, the rats are challenged with an aerosolized solution of OVA to induce an asthmatic response in the lungs.

-

Drug Administration : GDC-0214 is administered to the rats, usually via inhalation, before or after the allergen challenge.

-

Assessment of Airway Inflammation : At a specified time point after the challenge, various parameters of airway inflammation are assessed. This can include:

-

Bronchoalveolar Lavage (BAL) : Collection of fluid from the lungs to count inflammatory cells (e.g., eosinophils).

-

Histology : Examination of lung tissue for signs of inflammation.

-

Cytokine Analysis : Measurement of pro-inflammatory cytokine levels in the BAL fluid or lung tissue.

-

-

Data Analysis : The effects of GDC-0214 on the inflammatory parameters are compared to a vehicle-treated control group.

Pharmacokinetics and Safety

Phase I studies in healthy volunteers have shown that inhaled GDC-0214 has favorable pharmacokinetic properties for inhaled administration.[4][6] Plasma concentrations of GDC-0214 were found to be linear and approximately dose-proportional.[6] The peak plasma concentrations were observed between 15 and 30 minutes after dosing, and the mean apparent elimination half-life ranged from 32 to 56 hours.[6] Importantly, systemic exposure was low, and there was no clear evidence of systemic toxicity related to JAK1 inhibition.[6] In a scintigraphy study, approximately 50% of the inhaled dose was deposited in the lungs.[6]

References

- 1. Inhaled JAK inhibitor GDC-0214 reduces exhaled nitric oxide in patients with mild asthma: A randomized, controlled, proof-of-activity trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I and scintigraphy studies to evaluate safety, tolerability, pharmacokinetics, and lung deposition of inhaled GDC-0214 in healthy volunteers [pubmed.ncbi.nlm.nih.gov]

- 5. simbecorion.com [simbecorion.com]

- 6. Phase I and scintigraphy studies to evaluate safety, tolerability, pharmacokinetics, and lung deposition of inhaled GDC‐0214 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of iJak-381: A Lung-Restricted JAK1 Inhibitor for Asthma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

iJak-381 is a novel, inhalable small molecule designed for the localized inhibition of Janus kinase 1 (JAK1) in the lungs for the treatment of asthma. Preclinical studies have demonstrated its potential to suppress key drivers of asthma pathogenesis, including type 2 cytokine signaling and both eosinophilic and neutrophilic inflammation, without significant systemic JAK1 inhibition. This lung-restricted activity profile suggests a favorable safety profile compared to systemically administered JAK inhibitors. This guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro potency, and efficacy in rodent models of asthma, presented with detailed experimental protocols and structured data for ease of comparison.

Mechanism of Action: Targeting the JAK-STAT Pathway in Asthma

Asthma is a chronic inflammatory disease of the airways driven by a complex interplay of immune cells and cytokines. A subset of asthma is characterized by the predominance of type 2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13.[1] Additionally, other cytokines like IL-6 and interferons have been implicated in the disease's pathology.[1] These cytokines rely on the Janus kinase (JAK) family of enzymes for signal transduction.[1]

This compound is a potent inhibitor of JAK1 and JAK2.[2] By inhibiting JAK1, this compound effectively blocks the signaling cascades of multiple asthma-relevant cytokines.[1][3] This includes the IL-4/IL-13 signaling pathway, which is crucial for the differentiation of T helper 2 (Th2) cells, IgE production by B cells, and airway hyperresponsiveness. The inhibition of this pathway is mediated through the suppression of Signal Transducer and Activator of Transcription 6 (STAT6) phosphorylation.[1][3] Furthermore, this compound has been shown to inhibit the induction of pSTAT3.[4]

Figure 1: this compound Mechanism of Action.

In Vitro Kinase Selectivity

The selectivity of this compound for the JAK family of kinases was assessed in biochemical assays. The compound demonstrated potent inhibition of JAK1, with a more than six-fold selectivity over JAK2.[5]

| Kinase | IC50 (nM) at 1mM ATP | Selectivity vs. JAK1 |

| JAK1 | 8.52[4] | - |

| JAK2 | 53.4[4] | 6.3-fold |

| JAK3 | 5998[4] | 704-fold |

| TYK2 | 240[4] | 28-fold |

| Table 1: this compound Kinase Inhibition Profile. |

Preclinical Efficacy in Rodent Models of Asthma

The efficacy of this compound was evaluated in well-established murine and guinea pig models of ovalbumin (OVA)-induced allergic airway inflammation.

Ovalbumin-Induced Asthma Model in Mice

Figure 2: Murine OVA-Induced Asthma Model Workflow.

Experimental Protocol:

-

Animals: Male BALB/c mice.

-

Sensitization: Mice were sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0, 5, and 15.[6]

-

Challenge: On specified days following sensitization, mice were challenged with aerosolized OVA.[6]

-

This compound Administration: this compound was administered as a dry powder via inhalation. In one reported study, a dose of 10.7 mg/kg was used.[4]

-

Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) was collected for total and differential cell counts and cytokine analysis. Airway hyperresponsiveness (AHR) to methacholine was also assessed. Lungs were collected for histopathological examination.[4]

Results: In this model, this compound demonstrated a significant reduction in the influx of inflammatory cells, including eosinophils, into the lungs.[3][4] It also improved allergen-induced airway hyperresponsiveness and reduced overall lung pathology.[1]

| Treatment Group | Total BAL Cells (cells/mL) | Eosinophils (cells/mL) | Neutrophils (cells/mL) | Airway Hyperresponsiveness (Penh) |

| Vehicle | Data not available | Data not available | Data not available | Data not available |

| This compound (10.7 mg/kg) | Reduced | Reduced | Reduced | Improved |

| Dexamethasone | Data not available | Data not available | Data not available | Data not available |

| Table 2: Summary of this compound Efficacy in the Murine OVA-Induced Asthma Model. (Note: Specific quantitative data from the primary study by Dengler et al., 2018 is not publicly available in the search results). |

Ovalbumin-Induced Asthma Model in Guinea Pigs

The guinea pig is considered an excellent model for studying lung inflammation due to anatomical and physiological similarities to human airways.[5]

Experimental Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Sensitization: Animals received two OVA immunizations.[5]

-

Challenge: Following sensitization, guinea pigs were subjected to a single inhaled OVA challenge.[5]

-

This compound Administration: this compound was administered via dry powder inhalation.

-

Outcome Measures: Lung inflammation was assessed 24 hours post-challenge.[4]

Results: this compound administration resulted in a dose-dependent reduction of lung inflammation in the guinea pig model.[2] This finding in a second species increases confidence in the therapeutic potential of this approach.[5]

Human Allergen-Driven Inflammation Model

To further assess the clinical relevance of this compound, its efficacy was tested in a model driven by common human allergens.

Experimental Protocol:

-

Allergens: A mix of Aspergillus, Alternaria, and house dust mite (Dermatophagoides farinae) extracts was used to induce airway inflammation.

-

Comparison: The effect of this compound was compared to that of systemic corticosteroid administration.

Results: In this model, this compound demonstrated a more potent suppressive effect on neutrophil-driven inflammation compared to systemic corticosteroids.[1]

Pharmacokinetics and Lung-Restricted Exposure

A key feature of this compound is its design for lung-restricted activity, aiming to minimize systemic side effects commonly associated with oral JAK inhibitors. Preclinical pharmacokinetic studies in rodents have shown that this compound is retained in the lung and rapidly cleared from systemic circulation.[4] Importantly, local inhibition of JAK1 activity in the lungs did not affect systemic JAK1 activity.[1]

Conclusion

The preclinical data for this compound strongly support its development as an inhaled therapeutic for asthma. Its potent and selective inhibition of JAK1, coupled with a lung-restricted pharmacokinetic profile, offers the potential for broad anti-inflammatory efficacy in the airways with an improved safety margin. The demonstrated efficacy in multiple rodent models, including those using clinically relevant human allergens, highlights its promise for treating both eosinophilic and neutrophilic asthma phenotypes. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human patients.

References

- 1. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

iJak-381: A Novel Selective JAK1 Inhibitor - Discovery and Preclinical Development

Disclaimer: iJak-381 is a fictional compound presented for illustrative purposes. The data, protocols, and development history are representative of a typical drug discovery process for a Janus Kinase (JAK) inhibitor and are not based on an existing therapeutic agent.

Abstract

The Janus kinase (JAK) family of intracellular tyrosine kinases are critical mediators of cytokine signaling, playing a central role in immunity and inflammation.[1][2][3][4][5] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of autoimmune diseases and cancers.[3][4][5] This whitepaper details the discovery and preclinical development of this compound, a novel, potent, and selective inhibitor of JAK1. Through a high-throughput screening campaign followed by structure-guided lead optimization, this compound was identified. It demonstrates high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) in biochemical and cellular assays. Preclinical pharmacokinetic studies in rodents reveal favorable oral bioavailability and a half-life supportive of once-daily dosing. In a murine model of inflammatory arthritis, this compound significantly reduced disease severity, validating its potential as a therapeutic agent for inflammatory conditions. This document provides a comprehensive overview of the core data, experimental protocols, and signaling pathways central to the development of this compound.

Introduction: The JAK-STAT Pathway and Therapeutic Rationale

The JAK-STAT signaling cascade is a principal mechanism for transducing extracellular signals from a wide array of cytokines and growth factors into transcriptional regulation.[1][2][3] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1][3] In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[3][4]

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor itself.[2][6] This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the JAKs.[3][6] Activated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene expression.[1][2][6] This pathway is integral to hematopoiesis, immune cell development, and inflammation.[2]

Given its central role, inhibiting JAKs has become a validated therapeutic strategy for various inflammatory diseases. The goal in developing this compound was to create a highly selective JAK1 inhibitor. Selective inhibition of JAK1 is hypothesized to provide robust anti-inflammatory efficacy while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition or the immunosuppression associated with JAK3 inhibition.

// Pathway connections Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK1_A [label="2. Activation"]; Receptor -> JAK1_B; JAK1_A -> JAK1_B [dir=both, label="Trans-phosphorylation"]; JAK1_A -> Receptor [label="3. Receptor\nPhosphorylation"]; Receptor -> STAT_A [label="4. STAT\nRecruitment"]; Receptor -> STAT_B; JAK1_A -> STAT_A [label="5. STAT\nPhosphorylation"]; JAK1_B -> STAT_B; STAT_A -> STAT_Dimer; STAT_B -> STAT_Dimer [label="6. Dimerization"]; STAT_Dimer -> DNA [label="7. Nuclear\nTranslocation"]; DNA -> Gene [label="8. Gene Activation"];

// Inhibition iJak381 -> JAK1_A [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibition"]; iJak381 -> JAK1_B [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Experimental workflow for the in vitro biochemical kinase assay.

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was evaluated in male Sprague-Dawley rats following a single oral (PO) or intravenous (IV) dose. The compound exhibited good oral bioavailability and a moderate half-life.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

|---|---|---|

| T½ (h) | 3.1 | 4.5 |

| Cmax (ng/mL) | 1,250 | 890 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng·h/mL) | 2,850 | 6,400 |

| CL (mL/min/kg) | 11.7 | - |

| Vd (L/kg) | 3.2 | - |

| Oral Bioavailability (F%) | - | 45% |

dot

Caption: Workflow for the in vivo pharmacokinetic study in rodents.

In Vivo Efficacy in a Disease Model

The therapeutic potential of this compound was assessed in a rat collagen-induced arthritis (CIA) model, a well-established model for human rheumatoid arthritis.

Study Design

Male Lewis rats were immunized with bovine type II collagen. Upon disease onset, animals were randomized into groups and treated orally, once daily, with vehicle, this compound (3, 10, and 30 mg/kg), or a positive control. Disease progression was monitored via clinical scoring and paw volume measurements for 21 days.

Efficacy Results

This compound demonstrated a dose-dependent reduction in the clinical signs of arthritis. At the highest dose, it significantly reduced the mean arthritis score and paw swelling compared to the vehicle-treated group, with efficacy comparable to the positive control.

Table 5: Efficacy of this compound in Rat Collagen-Induced Arthritis Model

| Treatment Group (PO, QD) | Mean Arthritis Score (Day 21) | % Inhibition of Arthritis Score | Paw Volume (mL, Day 21) | % Reduction in Swelling |

|---|---|---|---|---|

| Vehicle | 10.8 ± 1.2 | - | 2.5 ± 0.3 | - |

| This compound (3 mg/kg) | 7.5 ± 1.5 | 30.6% | 2.1 ± 0.2 | 36.4% |

| This compound (10 mg/kg) | 4.2 ± 0.9 | 61.1% | 1.7 ± 0.2 | 72.7% |

| This compound (30 mg/kg) | 2.1 ± 0.7 | 80.6% | 1.4 ± 0.1 | 100% |

| Positive Control | 2.5 ± 0.8 | 76.9% | 1.5 ± 0.1 | 90.9% |

Detailed Experimental Protocols

Protocol: In Vitro Biochemical Kinase Assay

-

Reagents: Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes; ATP; specific peptide substrate; assay buffer (Tris-HCl, MgCl2, DTT); this compound; ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Serially dilute this compound in DMSO and add 50 nL to wells of a 384-well plate.

-

Add 5 µL of JAK enzyme and peptide substrate solution in assay buffer to each well.

-

Pre-incubate the plate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for each enzyme).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Quantify the generated ADP by measuring luminescence on a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) values using non-linear regression analysis. [7]

-

Protocol: Cellular STAT Phosphorylation Assay

-

Reagents: Human PBMCs; RPMI media; IL-6; anti-pSTAT3 antibody; fixation/permeabilization buffers; flow cytometer.

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate 2x10^5 cells per well in a 96-well plate.

-

Pre-incubate cells with serially diluted this compound for 1 hour at 37°C. [7] 4. Stimulate cells with IL-6 (final concentration 50 ng/mL) for 15 minutes at 37°C. [8] 5. Immediately fix the cells by adding an equal volume of pre-warmed 4% paraformaldehyde.

-

Permeabilize cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice. [9] 7. Wash cells and stain with a fluorescently labeled anti-pSTAT3 antibody. [7] 8. Analyze the median fluorescence intensity (MFI) of pSTAT3 signal using a flow cytometer.

-

Calculate the 50% effective concentration (EC50) values from the dose-response curve.

-

Protocol: Rat Collagen-Induced Arthritis (CIA) Model

-

Animals: Male Lewis rats, 8-10 weeks old.

-

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant and inject intradermally at the base of the tail.

-

Booster (Day 7): Administer a second immunization with collagen in Incomplete Freund's Adjuvant.

-

Disease Monitoring: Beginning on Day 10, monitor animals daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis). The total score is the sum of scores for all four paws (max score = 16).

-

Treatment: Upon disease onset (average score of 1-2), randomize animals into treatment groups. Administer compounds orally, once daily, for 21 consecutive days.

-

Endpoints: Measure clinical arthritis score and paw volume (using a plethysmometer) every other day. At study termination, collect tissues for histological analysis.

-

Conclusion and Future Directions

The preclinical data package for this compound demonstrates that it is a potent and highly selective JAK1 inhibitor with a favorable pharmacokinetic profile and robust efficacy in a relevant animal model of inflammatory disease. Its high selectivity for JAK1 suggests a potential for a superior safety profile compared to less selective JAK inhibitors. These promising results support the advancement of this compound into formal toxicology studies and subsequent clinical development for the treatment of rheumatoid arthritis and other autoimmune conditions.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 9. STATs phosphorylation assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for iJak-381 in Murine Models of Allergic Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

iJak-381 is a potent and selective inhibitor of Janus kinases (JAK), particularly JAK1 and JAK2, designed for lung-restricted administration via inhalation.[1][2] Its therapeutic potential lies in its ability to modulate the inflammatory response in respiratory diseases such as asthma by blocking the signaling of key pro-inflammatory cytokines.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in murine models of ovalbumin (OVA)-induced allergic asthma.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway.[4][5] Many cytokines pivotal to the pathophysiology of asthma, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Interleukin-13 (IL-13), rely on JAK1 for signal transduction.[1][3] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[6] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, mucus production, and airway hyperresponsiveness.[6] this compound specifically suppresses the activation of STAT6 induced by IL-13, a critical mediator in allergic asthma.[1][3] By inhibiting this pathway locally in the lungs, this compound can reduce airway inflammation without causing systemic immunosuppression.[1][5]

Data Presentation

Biochemical Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Selectivity vs. JAK1 |

| JAK1 | 8.52[7] | 0.26 | - |

| JAK2 | 53.4[7] | 0.62 | 6.3-fold[2] |

| JAK3 | 5998[7] | 20.8 | 704-fold[2] |

| TYK2 | 240[7] | 3.15 | 28-fold[2] |

In Vivo Efficacy in OVA-Induced Asthma Mouse Model (Representative Data)

| Treatment Group | Total BALF Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) | p-STAT6 Inhibition (%) |

| Vehicle Control | Data not available | Data not available | Data not available | Data not available | Data not available | 0 |

| This compound (10.7 mg/kg) | Significantly Reduced[7] | Significantly Reduced[7] | Data not available | Data not available | Data not available | Significant Inhibition[7] |

| Dexamethasone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data with statistical analysis from dose-response studies are needed for a complete comparison.

Pharmacokinetic Profile of Inhaled this compound in Mice (Representative Data)

| Parameter | Lung Tissue | Plasma |

| Cmax | High and sustained | Rapidly cleared |

| Tmax | Data not available | Data not available |

| AUC | High | Low |

| Half-life (t1/2) | Data not available | Data not available |

Note: this compound is designed for lung retention and rapid systemic clearance to minimize off-target effects.[7] Specific quantitative pharmacokinetic parameters are required for a comprehensive profile.

Experimental Protocols

Murine Model of Ovalbumin-Induced Allergic Asthma

This protocol describes the induction of an allergic asthma phenotype in mice through sensitization and challenge with ovalbumin (OVA).

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline

-

This compound (dry powder formulation)

-

Vehicle control for this compound (e.g., lactose)

-

Dry powder inhaler system suitable for mice

Protocol:

-

Sensitization:

-

On Day 0 and Day 7, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in sterile saline.

-

-

Aerosol Challenge:

-

From Day 14 to Day 16, expose the mice to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day. This is typically performed in a whole-body exposure chamber or using a nose-only inhalation system.

-

-

This compound Administration:

-

One hour prior to each OVA challenge (on Days 14, 15, and 16), administer this compound (e.g., 10.7 mg/kg) or vehicle control via dry powder inhalation.[7] A specialized device for delivering a precise dose of dry powder to the lungs of mice is required.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL):

-

Euthanize mice and expose the trachea.

-

Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline (e.g., 2 x 0.5 mL).

-

Collect the bronchoalveolar lavage fluid (BALF).

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

-

Histopathology:

-

Perfuse the lungs with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.

-

-

Cytokine Analysis:

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex assay.

-

-

Gene Expression Analysis:

-

Isolate RNA from lung tissue to analyze the expression of inflammatory genes by RT-qPCR.

-

-

Phospho-STAT6 Analysis:

-

Prepare lung tissue lysates and determine the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 by Western blot or flow cytometry to confirm target engagement.

-

-

Visualizations

Signaling Pathway of this compound in Allergic Asthma

Caption: this compound inhibits the JAK-STAT signaling pathway in allergic asthma.

Experimental Workflow for this compound Efficacy Testing in Mice

Caption: Experimental timeline for evaluating this compound in a mouse asthma model.

References

- 1. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound |CAS:1831144-46-7 Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

Application Notes and Protocols for Dry Powder Inhalation of iJak-381

For Researchers, Scientists, and Drug Development Professionals

Abstract

iJak-381, a potent and selective Janus kinase (JAK) 1/2 inhibitor, has demonstrated significant anti-inflammatory activity, making it a promising candidate for the treatment of respiratory diseases such as asthma.[1][2][3] Its mechanism of action involves the targeted inhibition of the JAK-STAT signaling pathway, which is crucial in mediating the inflammatory response.[4][5][6][7] Specifically, this compound blocks the signaling of key cytokines like Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13), leading to a reduction in the phosphorylation of STAT6 and subsequent downregulation of inflammatory gene expression.[1][2] This application note provides a detailed protocol for the preparation, characterization, and in vivo administration of a dry powder inhalation (DPI) formulation of this compound for preclinical research.

Introduction to this compound and the JAK-STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular responses to a variety of cytokines and growth factors.[6] This pathway plays a fundamental role in immunity, cell proliferation, and inflammation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory and autoimmune diseases.[7]

This compound is a small molecule inhibitor designed to selectively target JAK1 and JAK2.[1][8] By inhibiting these kinases, this compound effectively blocks the downstream signaling of pro-inflammatory cytokines, thereby reducing the inflammatory response in the airways.[1][3] The development of an inhaled formulation of this compound aims to deliver the drug directly to the lungs, maximizing local efficacy while minimizing systemic exposure and potential side effects.[3][8][9] Preclinical studies in rodent models of asthma have shown that inhaled this compound reduces airway hyperresponsiveness and inflammation.[1][3]

This compound Signaling Pathway

The binding of cytokines such as IL-4, IL-6, and IL-13 to their respective receptors on the cell surface activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target inflammatory genes. This compound inhibits the kinase activity of JAK1 and JAK2, thus preventing the phosphorylation and activation of STATs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Intratracheal Administration of iJak-381

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of iJak-381, a potent Janus kinase (JAK) inhibitor, for lung-specific delivery via intratracheal administration. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in respiratory diseases such as asthma and pulmonary fibrosis.

Introduction

This compound is a small molecule inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1] This pathway is critical for the signal transduction of numerous cytokines and growth factors that are implicated in inflammatory and fibrotic lung diseases.[2][3][4] Key pro-inflammatory and pro-fibrotic cytokines such as Interleukin-4 (IL-4), IL-5, IL-6, and IL-13, as well as growth factors like Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-β (TGF-β), utilize the JAK-STAT pathway to exert their effects.[2][4] By inhibiting JAK1 and JAK2, this compound can block these downstream signaling cascades, thereby reducing inflammation and fibrosis.[1][5]

Preclinical studies have demonstrated that inhaled this compound effectively suppresses lung inflammation and airway hyperresponsiveness in rodent models of asthma.[5][6][7] A key advantage of intratracheal administration is the ability to achieve high local concentrations in the lungs, potentially minimizing systemic side effects associated with oral JAK inhibitors.[8][9] Studies have shown that inhaled this compound has lung-restricted activity without significant systemic JAK inhibition.[6][7][8]

Mechanism of Action

This compound is a selective inhibitor of the Janus kinase (JAK) family of enzymes.[10] Cytokines and growth factors bind to their specific receptors on the cell surface, leading to the activation of associated JAKs.[11] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[5] These phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, cell proliferation, and fibrosis.[3][4] this compound, by inhibiting JAK1 and JAK2, blocks the phosphorylation and activation of STATs, thereby interrupting this signaling cascade.[1][5]

Caption: this compound inhibits the JAK-STAT signaling pathway.

Data Presentation

In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC₅₀ (nM) at 1mM ATP |

| JAK1 | 8.52 |

| JAK2 | 53.4 |

| TYK2 | 240 |

| JAK3 | 5998 |

| Data sourced from GlpBio.[10] |

Preclinical Efficacy of Intratracheal this compound in an Ovalbumin-Induced Asthma Mouse Model

| Endpoint | Treatment Group | Result |

| Total Bronchoalveolar Lavage (BAL) Cells | This compound (10.7 mg/kg, DPI) | Reduction in total BAL cells |

| BAL Eosinophils | This compound (10.7 mg/kg, DPI) | Reduction in eosinophils |

| pSTAT6 Induction | This compound (10.7 mg/kg, DPI) | Inhibition of pSTAT6 induction |

| pSTAT3 Induction | This compound (10.7 mg/kg, DPI) | Inhibition of pSTAT3 induction |

| Airway Hyperresponsiveness | This compound | Improved |

| Lung Inflammation | This compound | Suppressed |

| Data summarized from preclinical studies.[7][10][12][13] |

Experimental Protocols

Preparation of this compound for Intratracheal Administration

This compound is typically formulated as a dry powder for inhalation (DPI) to ensure lung-restricted delivery.[10] A common formulation strategy involves blending micronized this compound with a carrier such as lactose to improve powder dispersibility.[10] For experimental purposes, a formulation of 80% this compound and 20% lactose has been used.[10]

Materials:

-

This compound (micronized)

-

Lactose (inhalation grade)

-

Low-static microcentrifuge tubes

-

Spatula

-

Analytical balance

Protocol:

-

Accurately weigh the desired amounts of this compound and lactose in a low-static microcentrifuge tube.

-

Thoroughly mix the components by gentle vortexing or trituration until a homogenous powder is obtained.

-

Store the formulation in a desiccator to prevent moisture absorption.

Intratracheal Administration of Dry Powder this compound in Mice

This protocol describes a non-invasive method for intratracheal delivery of dry powder formulations in mice.[14][15]

Materials:

-

Anesthetized mouse (e.g., with ketamine/xylazine)

-

Dry powder insufflator device

-

Guiding cannula and light source for intubation[14]

-

Prepared this compound dry powder formulation

Protocol:

-

Anesthetize the mouse according to an approved institutional animal care and use committee (IACUC) protocol.

-

Place the anesthetized mouse in a supine position on an intubation platform.[16]

-

Gently open the mouse's mouth and use a light source to visualize the tracheal opening.

-

Carefully insert a guiding cannula into the trachea.[14]

-

Load the desired dose of the this compound dry powder formulation (typically 1-2 mg) into the dry powder insufflator.[14][15]

-

Connect the insufflator to the guiding cannula.

-

Administer a puff of air (approximately 0.6 mL) to disperse the powder into the lungs.[15]

-

Observe the mouse for chest inflation to confirm successful delivery.

-

Remove the cannula and allow the mouse to recover on a warming pad.

Caption: Experimental workflow for intratracheal powder administration.

Assessment of Efficacy

Following intratracheal administration of this compound, various endpoints can be assessed to determine its efficacy in a disease model.

1. Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Protocol: At a predetermined time point after the final challenge and treatment, euthanize the mice. Expose the trachea and cannulate it. Instill and withdraw a known volume of sterile saline (e.g., 1 mL) three times.

-

Analysis: Centrifuge the collected BAL fluid to pellet the cells. Perform total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) on the cell pellet. The supernatant can be stored for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

2. Histopathological Analysis:

-

Protocol: After BAL fluid collection, perfuse the lungs with saline and then fix them with 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Masson's trichrome for collagen deposition (fibrosis).

-

Analysis: Score the lung sections for inflammation and fibrosis severity in a blinded manner.

3. Gene Expression Analysis:

-

Protocol: Harvest lung tissue and snap-freeze it in liquid nitrogen. Extract RNA from the tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to inflammation (e.g., Ccl11, Cxcl1) and fibrosis (e.g., Col1a1, Acta2).

-

Analysis: Normalize the expression of target genes to a housekeeping gene and compare the relative expression levels between treatment groups.

4. Western Blot for Phosphorylated STATs:

-

Protocol: Prepare protein lysates from lung tissue. Separate proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT6 (p-STAT6), as well as total STAT3 and STAT6 as loading controls.

-

Analysis: Quantify the band intensities to determine the levels of p-STAT3 and p-STAT6 relative to total STAT proteins.

Safety and Toxicology Considerations

While intratracheal administration is designed to limit systemic exposure, it is crucial to assess potential systemic effects.

-

Systemic Exposure: Measure plasma concentrations of this compound at various time points after administration to determine the pharmacokinetic profile.

-

Systemic JAK Inhibition: A sensitive marker for systemic JAK inhibition is the splenic natural killer (NK) cell count.[8] A reduction in splenic NK cell numbers can indicate systemic immunosuppression.

-

General Health Monitoring: Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered breathing patterns.

By following these detailed protocols and application notes, researchers can effectively utilize intratracheal administration of this compound to investigate its therapeutic potential in preclinical models of lung disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thieme E-Journals - Pneumologie / Abstract [thieme-connect.com]

- 3. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.aap.org [publications.aap.org]

- 7. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. dovepress.com [dovepress.com]

- 10. glpbio.com [glpbio.com]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Intratracheal Administration of Dry Powder Formulation in Mice [jove.com]

- 15. Intratracheal Administration of Dry Powder Formulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Video: Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]

Dissolving iJak-381 for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of iJak-381 (also known as GDC-0214), a potent and selective Janus kinase 1 (JAK1) inhibitor, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring solution stability, and obtaining reproducible and reliable experimental results.

Product Information

-

Product Name: this compound

-

Molecular Weight: 612.04 g/mol [4]

-

Mechanism of Action: this compound is a selective inhibitor of the Janus kinase (JAK) family, with a primary target of JAK1.[1][6] It has been shown to be a JAK1/2 inhibitor with anti-inflammatory activity that blocks IL-13, IL-4, and IL-6 signaling pathways.[7][8][9][10] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT6.[7][8]

Solubility Data

This compound is a solid powder with limited aqueous solubility.[5] The selection of an appropriate solvent is critical for preparing homogenous solutions for experimental use. The following table summarizes the solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Application | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble, up to 10 mM | In Vitro Stock Solutions | The most common solvent for preparing concentrated stock solutions.[6] |

| Ethanol | Limited | In Vitro Dilutions | Can be used for further dilution of DMSO stock, but solubility should be verified. |

| Water | Insoluble | Aqueous Buffers | Not recommended for direct dissolution. |

| PEG300, PEG400 | Soluble (in combination) | In Vivo Formulations | Often used as a vehicle in formulations for oral or parenteral administration.[5] |

| Corn Oil | Soluble (in combination) | In Vivo Formulations | A common vehicle for subcutaneous or oral gavage administration.[5] |

| Tween 80 | Surfactant | In Vivo Formulations | Used as a surfactant to improve the solubility and stability of aqueous suspensions.[5] |

| Carboxymethyl cellulose (CMC) | Suspending Agent | In Vivo Formulations | Used to create stable suspensions for oral administration.[5] |

Experimental Protocols

Preparation of In Vitro Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.612 mg of this compound.

-

Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath for 5-10 minutes may be applied.[5] Gentle warming to 37°C can also aid in dissolution.[11]

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][3][12]

Preparation of In Vivo Formulations

The following are examples of common formulations for the in vivo administration of this compound. The optimal formulation may vary depending on the animal model and route of administration. It is recommended to perform a small-scale pilot test to ensure the solubility and stability of the chosen formulation.

Formulation 1: DMSO, PEG300, Tween 80, and Saline/ddH₂O

This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween 80

-

Sterile ddH₂O or saline

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.

-

Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the solvents in the desired ratio. A common formulation consists of:

-

5-10% DMSO

-

30-40% PEG300

-

5% Tween 80

-

45-60% ddH₂O or saline

-

-

Stepwise Addition: It is crucial to add the solvents in a specific order to maintain solubility.[5] a. Start with the required volume of the this compound DMSO stock solution. b. Add the PEG300 and vortex until the solution is clear. c. Add the Tween 80 and vortex until the solution is clear. d. Finally, add the ddH₂O or saline dropwise while vortexing to reach the final volume.

-

Final Solution: The final solution should be a clear, homogenous mixture. Prepare this formulation fresh on the day of the experiment.

Formulation 2: DMSO and Corn Oil

This formulation is suitable for subcutaneous (s.c.) injection or oral gavage.

Materials:

-

This compound

-

DMSO

-

Corn oil

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.

-

Mixing: Add the required volume of the this compound DMSO stock solution to the calculated volume of corn oil.

-

Homogenization: Vortex the mixture thoroughly until a clear and uniform solution is obtained.[1][5] This formulation should also be prepared fresh before use.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

Caption: this compound inhibits JAK1/2, blocking STAT6 phosphorylation and downstream gene expression.

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | Others 11 | 1831144-46-7 | Invivochem [invivochem.com]

- 6. This compound |CAS:1831144-46-7 Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. glpbio.com [glpbio.com]

Application Notes and Protocols: Measuring pSTAT6 Levels after iJak-381 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[1][2] Cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) activate this pathway by binding to their respective receptors, leading to the phosphorylation and activation of JAKs.[3][4] Activated JAKs then phosphorylate STAT proteins, primarily STAT6 in the case of IL-4 and IL-13 signaling.[4][5][6] Phosphorylated STAT6 (pSTAT6) dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in inflammatory responses.[1][5][6]

iJak-381 is a potent inhibitor of JAK1 and JAK2.[7][8] By targeting these kinases, this compound effectively blocks the signaling pathways of IL-4, IL-13, and IL-6, leading to a reduction in pSTAT6 levels.[7] This mechanism makes this compound a promising candidate for the treatment of inflammatory conditions such as asthma.[7][9] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on IL-4 and IL-13 induced STAT6 phosphorylation in various cell-based assays.

Signaling Pathway Diagram

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

General Cell Culture and Stimulation

-

Cell Lines:

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293, BEAS-2B, A549; RPMI-1640 for PBMCs) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Cytokine Stimulation:

-

Starve cells in serum-free media for 4-6 hours prior to stimulation.

-

Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate cells with recombinant human IL-4 (10-100 ng/mL) or IL-13 (20-100 ng/mL) for 15-30 minutes for phosphorylation studies.[13][14][15]

-

Protocol 1: Western Blotting for pSTAT6 Detection

This method allows for the semi-quantitative detection of pSTAT6 relative to total STAT6.

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize pSTAT6 levels to total STAT6.

Protocol 2: Flow Cytometry for Intracellular pSTAT6

This technique enables the quantification of pSTAT6 levels in individual cells within a heterogeneous population.

-

Cell Preparation: After stimulation, harvest cells and wash with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with ice-cold methanol or a commercial permeabilization buffer.

-

Intracellular Staining: Stain the cells with a fluorescently-conjugated anti-pSTAT6 (Tyr641) antibody for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT6 signal.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for pSTAT6

ELISA provides a quantitative measurement of pSTAT6 in cell lysates.

-

Cell Lysis: Prepare cell lysates as described in the Western Blotting protocol.

-

ELISA Procedure: Use a commercially available pSTAT6 (Tyr641) sandwich ELISA kit. Follow the manufacturer's instructions, which typically involve:

-

Adding cell lysates to wells pre-coated with a capture antibody.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using the provided standards and determine the concentration of pSTAT6 in each sample. Normalize pSTAT6 levels to the total protein concentration of the lysate.

Experimental Workflow Diagram

Caption: General experimental workflow for measuring pSTAT6 inhibition.

Data Presentation

The following tables provide examples of how to structure quantitative data to demonstrate the dose-dependent inhibition of pSTAT6 by this compound.

Table 1: Inhibition of IL-4-induced pSTAT6 by this compound (Western Blot Densitometry)

| This compound Conc. (nM) | pSTAT6 / Total STAT6 Ratio (Normalized) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0 |

| 1 | 0.75 | 25 |

| 10 | 0.40 | 60 |

| 100 | 0.15 | 85 |

| 1000 | 0.05 | 95 |

Table 2: Inhibition of IL-13-induced pSTAT6 by this compound (Flow Cytometry MFI)

| This compound Conc. (nM) | Median Fluorescence Intensity (MFI) | % Inhibition |

| 0 (Vehicle) | 5000 | 0 |

| 1 | 3800 | 24 |

| 10 | 2200 | 56 |

| 100 | 900 | 82 |

| 1000 | 300 | 94 |

Table 3: Inhibition of IL-4-induced pSTAT6 by this compound (ELISA)

| This compound Conc. (nM) | pSTAT6 Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle) | 1200 | 0 |

| 1 | 950 | 20.8 |

| 10 | 550 | 54.2 |

| 100 | 200 | 83.3 |

| 1000 | 50 | 95.8 |

References

- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Responses to IL4 in Macrophages Mediated by JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interleukin-4 Induces Senescence in Human Renal Carcinoma Cell Lines through STAT6 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IL-13/STAT6 signaling plays a critical role in the epithelial-mesenchymal transition of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for iJak-381 in an Ovalbumin-Induced Asthma Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. A key driver of allergic asthma is the activation of T helper 2 (Th2) cells and the subsequent release of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13. These cytokines signal through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Consequently, inhibition of the JAK-STAT pathway presents a promising therapeutic strategy for asthma.

iJak-381 is an inhaled, potent, and selective inhibitor of JAK1.[1][2][3] Its localized delivery to the lungs is designed to maximize therapeutic efficacy while minimizing systemic side effects often associated with oral JAK inhibitors.[4] Preclinical studies in ovalbumin (OVA)-induced asthma models in rodents have demonstrated that this compound effectively suppresses lung inflammation, reduces airway hyperresponsiveness, and inhibits the signaling of key Th2 cytokines.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for evaluating this compound in a murine model of OVA-induced asthma.

Mechanism of Action: this compound in the JAK-STAT Signaling Pathway

In allergic asthma, cytokines like IL-4 and IL-13 play a central role in driving the inflammatory cascade. These cytokines bind to their respective receptors on target cells, leading to the activation of associated Janus kinases (JAKs), particularly JAK1. Activated JAK1 then phosphorylates STAT6, which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in airway inflammation, mucus production, and airway hyperresponsiveness. This compound, as a JAK1 inhibitor, blocks this signaling cascade at a critical juncture, thereby mitigating the downstream effects of these pro-inflammatory cytokines.[5][6]

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in an ovalbumin-induced asthma model based on descriptive preclinical data.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^5) | Lymphocytes (x10^4) |

| Naive (No OVA) | Low | Very Low | Very Low | Low | Low |

| OVA + Vehicle | High | High | Moderate | Moderate | Moderate |

| OVA + this compound | Significantly Reduced | Significantly Reduced | Significantly Reduced | Slightly Reduced | Reduced |

| OVA + Dexamethasone | Significantly Reduced | Significantly Reduced | Reduced | Slightly Reduced | Reduced |

Data are illustrative and based on qualitative descriptions from preclinical studies.[1][2]

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | Baseline Penh | Penh at 25 mg/mL Methacholine | Penh at 50 mg/mL Methacholine |

| Naive (No OVA) | Normal | Slight Increase | Moderate Increase |

| OVA + Vehicle | Normal | High | Very High |

| OVA + this compound | Normal | Significantly Reduced | Significantly Reduced |

| OVA + Dexamethasone | Normal | Significantly Reduced | Significantly Reduced |

Penh (Enhanced Pause) is a non-invasive measure of airway obstruction. Data are illustrative.[7][8][9][10]

Experimental Protocols

The following are detailed protocols for inducing asthma in a murine model and for the subsequent evaluation of this compound's efficacy.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol is adapted from standard methods for inducing an acute allergic asthma phenotype.[11][12][13]

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Aerosol generation system (nebulizer and exposure chamber)

Procedure:

-

Sensitization:

-

On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[12]

-

Control mice receive i.p. injections of saline with alum.

-

-

Aerosol Challenge:

-

From Day 21 to Day 23, challenge the mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day.[13]

-

Control mice are challenged with saline aerosol.

-

-

This compound Administration:

-

Administer this compound or vehicle via inhalation (e.g., using a dry powder insufflator or nebulizer, depending on the formulation) 1 hour prior to each OVA challenge on Days 21, 22, and 23.

-

-

Endpoint Analysis:

-

24 to 48 hours after the final OVA challenge (Day 24 or 25), perform endpoint analyses as described in the following protocols.

-

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)